NanoKid

Description

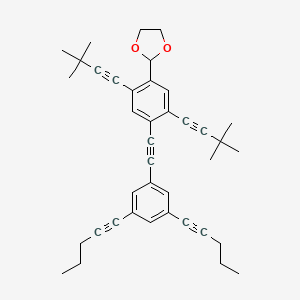

Structure

3D Structure

Properties

CAS No. |

618904-86-2 |

|---|---|

Molecular Formula |

C39H42O2 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane |

InChI |

InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3 |

InChI Key |

LEXBNEYPTZBYBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of NanoKid Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoKid molecule is a prominent member of the NanoPutian family, a series of anthropomorphic nanoscale molecules developed for educational outreach in chemistry.[1] While not intended for therapeutic applications, the synthesis and chemical modifications of the this compound provide a compelling case study in multi-step organic synthesis and the precise control of molecular architecture. This guide details the chemical properties of the this compound, focusing on its synthesis, spectroscopic characterization, and reactivity.

Molecular Structure

The this compound molecule is structurally composed of:

-

An upper body and a lower body, each formed by a benzene (B151609) ring.[1]

-

Two alkyne "arms" terminated with tert-butyl groups.[1]

-

Two alkyne "legs" ending in ethyl groups.[1]

-

A 1,3-dioxolane (B20135) "head" where the two oxygen atoms represent the "eyes".[1]

The overall height of the this compound molecule is approximately 2 nanometers.[1]

Synthesis of the this compound

The synthesis of the this compound is a convergent process, involving the separate preparation of the upper and lower body components, followed by their coupling.[2]

Synthesis of the Upper Body

The synthesis of the upper portion of the this compound begins with 1,4-dibromobenzene (B42075) and proceeds through several key steps including iodination, Sonogashira coupling to attach the "arms," formylation to create an aldehyde group, and subsequent protection of this aldehyde as a 1,3-dioxolane acetal (B89532).[2]

Synthesis of the Lower Body

The lower body synthesis starts from 4-nitroaniline, which undergoes bromination, deamination, reduction of the nitro group, and a Sandmeyer reaction to introduce an iodine atom. Sonogashira coupling is then used to attach the alkyne "legs".[2]

Coupling Reaction

The final step in the synthesis is the Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body to form the complete this compound molecule.[2]

Spectroscopic Data

Although primarily an educational tool, the this compound has been characterized using standard spectroscopic techniques.[2]

| Spectroscopic Data for this compound | |

| Infrared (IR) | (KBr): 2969, 2922, 2896, 2864, 2243, 2208, 1463, 1359, 1264, 1200, 1061 cm⁻¹[2] |

| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, CDCl₃): δ 7.59 (s, 2 H), 1.34 (s, 18 H)[2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | (100 MHz, CDCl₃): δ 138.9, 135.0, 134.1, 133.5, 129.3, 125.9, 125.3, 124.5, 123.5, 121.5, 104.4, 104.1, 99.7, 91.8, 91.2, 88.5, 79.4, 77.9, 77.9, 75.6, 31.0, 30.9, 30.2, 28.2, 28.2, 23.2, 22.0, 21.8, 21.3, 13.4[2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₃₉H₄₂O₂: 542.3185, Found: 542.3181[2] |

Chemical Reactivity

The chemical reactivity of the this compound has been explored through modifications of its "head" and "legs".

Acetal Exchange: Synthesis of NanoProfessionals

The 1,3-dioxolane "head" of the this compound can be exchanged with other diols under acidic conditions, often accelerated by microwave irradiation, to create a variety of "NanoProfessionals" with different "hats".[2] This reaction demonstrates the lability of the acetal group to acid-catalyzed hydrolysis and exchange.

Reaction with NanoGoblin

The this compound's acetal "head" can be "bitten off" by a molecule named NanoGoblin, which is the pyridinium (B92312) salt of tetracyanocyclopentadienide.[3][4] The NanoGoblin catalyzes the methanolysis of the acetal, converting it to a dimethyl acetal.[3][4][5] This reaction highlights the catalytic activity of the NanoGoblin and the susceptibility of the this compound's acetal group to cleavage under specific catalytic conditions.

Surface Assembly

By modifying the "legs" of the this compound to terminate in thiol groups, it is possible for the molecule to "stand" on a gold surface through the formation of gold-thiolate bonds. This demonstrates the potential for these molecules to be used in self-assembled monolayers.

Experimental Protocols

General Synthesis of this compound's Upper Body (Aldehyde)

To a solution of 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene in THF at -78 °C under a nitrogen atmosphere is added n-butyllithium dropwise. The mixture is stirred for 1 hour, after which N,N-dimethylformamide (DMF) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours before being quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated to yield the aldehyde.[2]

General Protocol for Acetal Exchange

The this compound is dissolved in an excess of the desired 1,2- or 1,3-diol containing a catalytic amount of p-toluenesulfonic acid. The mixture is subjected to microwave irradiation for a few minutes. The resulting product, a "NanoProfessional," is then purified.[2]

Methanolysis of this compound with NanoGoblin

To a solution of this compound in deuterated methanol (CD₃OD) in an NMR tube, NanoGoblin is added. The reaction progress is monitored by ¹H NMR spectroscopy. After completion, the reaction is quenched with triethylamine, and the product is isolated by flash chromatography.[5]

Conclusion

The this compound molecule, while conceived as an educational tool, serves as an excellent platform for demonstrating fundamental principles of organic synthesis and reactivity. Its multi-step convergent synthesis, involving key reactions like Sonogashira coupling, and the targeted modifications of its functional groups, provide valuable insights for researchers in the field of synthetic chemistry. The available spectroscopic data confirms its structure, and its reactivity showcases the chemical behavior of its constituent functional groups.

References

The Conceptual Development and Synthesis of the NanoPutian Series: A Technical Guide

Publication: Journal of Organic Chemistry, 2003, 68 (23), pp 8750–8766.[1]

Abstract

This technical guide details the conceptualization and synthetic routes toward a novel class of anthropomorphic molecules, termed the NanoPutians. These 2-nanometer tall structures, resembling human figures, were developed as an educational tool to engage students and the general public in the concepts of chemical synthesis and nanoscale science.[2][3] The convergent synthetic strategy involves the independent preparation of an "upper body" and a "lower body," which are subsequently coupled to form the foundational NanoPutian, the "NanoKid." Further derivatization of the this compound's "head" region, via a microwave-assisted acetal (B89532) exchange, has yielded a diverse series of "NanoProfessionals."[2][4] This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data, and visualizes the logical flow of the synthetic pathways.

Conceptual Development

The NanoPutian series was conceived as a unique pedagogical tool to bridge the gap between abstract chemical structures and the tangible world, thereby making nanoscience more accessible and engaging.[2] The whimsical, human-like forms of these molecules provide a relatable context for understanding complex organic synthesis. The foundational molecule, the this compound, is composed of two benzene (B151609) rings forming the torso, connected by an alkyne "waist." Four alkyne units with terminal alkyl groups constitute the arms and legs, and a 1,3-dioxolane (B20135) ring forms the head, with the oxygen atoms representing eyes.[2][3] This modular design allows for the targeted modification of specific regions, leading to the creation of a variety of derivatives.

Synthesis of the this compound: A Convergent Approach

The synthesis of the this compound is achieved through a convergent strategy, which involves the separate synthesis of the upper and lower body segments, followed by their coupling.[4]

Synthesis of the Upper Body

The synthesis of the upper torso of the this compound begins with 1,4-dibromobenzene (B42075) and proceeds through a five-step sequence.[3] Key transformations include the introduction of "arms" via Sonogashira coupling, formylation to create a precursor for the "head," and subsequent protection of the resulting aldehyde as a 1,3-dioxolane.[5]

Experimental Workflow for Upper Body Synthesis:

Caption: Synthetic pathway for the upper body of the this compound.

Synthesis of the Lower Body

The lower body's synthesis commences with 4-nitroaniline (B120555) and involves a seven-step process.[3] This pathway includes bromination, removal of the amino group, reduction of the nitro group, and subsequent conversion to an iodide. Sonogashira couplings are then employed to attach the "legs" and the alkyne for coupling to the upper body.[2]

Experimental Workflow for Lower Body Synthesis:

Caption: Synthetic pathway for the lower body of the this compound.

Coupling and Final Assembly

The final step in the synthesis of the this compound is the palladium- and copper-catalyzed Sonogashira coupling of the upper and lower body fragments.[4]

Final Assembly of this compound:

Caption: Convergent coupling to form the this compound.

Synthesis of the NanoProfessionals

The "NanoProfessionals" are synthesized from the this compound through an acetal exchange reaction.[2] This is typically achieved by reacting the this compound with an excess of a 1,2- or 1,3-diol in the presence of a catalytic amount of p-toluenesulfonic acid, often with microwave irradiation to reduce reaction times.[2]

Workflow for NanoProfessional Synthesis:

Caption: General scheme for the synthesis of NanoProfessionals.

Quantitative Data

The following tables summarize the yields for the key synthetic steps in the creation of the NanoPutian series.

Table 1: Synthesis of the this compound - Upper Body

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Iodination of 1,4-dibromobenzene | I₂, H₂SO₄ | 95 |

| 2 | Sonogashira Coupling | 3,3-Dimethylbutyne, Pd(PPh₃)₂Cl₂, CuI, TEA | 85 |

| 3 | Formylation | n-BuLi, DMF | 83 |

| 4 | Acetal Protection | 1,2-Ethanediol, p-TsOH, Toluene (B28343) | 91 |

| 5 | Halogen Exchange | n-BuLi, 1,2-diiodoethane | 75 |

Table 2: Synthesis of the this compound - Lower Body

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Bromination of 4-nitroaniline | Br₂, Acetic Acid | 80 |

| 2 | Deamination | NaNO₂, H₂SO₄, EtOH | 75 |

| 3 | Reduction | SnCl₂, EtOH | 90 |

| 4 | Iodination | NaNO₂, H₂SO₄, KI | 85 |

| 5 | Sonogashira Coupling | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, TEA | 88 |

| 6 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | 92 |

| 7 | Deprotection | K₂CO₃, MeOH | 95 |

Table 3: Final Assembly and Derivatization

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Coupling | Upper and Lower Body | Pd(PPh₃)₂Cl₂, CuI, TEA | This compound | 61 |

| Acetal Exchange | This compound | Various 1,2- and 1,3-diols, p-TsOH, Microwave | NanoProfessionals | 45-92 |

Detailed Experimental Protocols

(Note: These are representative protocols and may require optimization.)

5.1. General Procedure for Sonogashira Coupling:

To a solution of the aryl halide in a suitable solvent (e.g., THF, triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide are added. The alkyne is then added, and the reaction mixture is stirred at room temperature or heated until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.

5.2. Synthesis of 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1-iodobenzene (Upper Body Intermediate):

A mixture of 2,5-dibromo-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine (B128534) is degassed. 3,3-Dimethylbutyne (2.2 eq) is added, and the mixture is stirred at 70 °C for 16 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by flash chromatography to afford the product.

5.3. Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene (Lower Body):

To a solution of 1-ethynyl-3,5-diiodobenzene (B12820953) (1.0 eq) in triethylamine are added Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). 1-Pentyne (2.2 eq) is then added, and the reaction is stirred at room temperature for 8 hours. The reaction is worked up by adding water and extracting with ether. The organic layers are dried and concentrated, and the crude product is purified by chromatography.

5.4. Synthesis of the this compound:

A mixture of the upper body iodide (1.0 eq), the lower body alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a 2:1 mixture of THF and triethylamine is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the this compound.

5.5. General Procedure for the Synthesis of NanoProfessionals:

To a solution of the this compound (1.0 eq) and the desired diol (10 eq) in toluene is added a catalytic amount of p-toluenesulfonic acid. The mixture is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Conclusion

The NanoPutian project successfully demonstrates the power of organic synthesis to create complex, functional molecules with a unique and engaging design. The convergent synthetic strategy allows for the efficient construction of the core this compound structure, while the modular nature of the design facilitates the creation of a diverse range of derivatives. This work not only provides a valuable educational tool but also showcases the creativity and precision inherent in the field of chemical synthesis. Further explorations in this area could involve the incorporation of other functionalities to impart specific properties or to assemble more complex "nanosocieties."

References

A Technical Guide to the Synthesis of NanoKid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of NanoKid, a pioneering example of the NanoPutian class of anthropomorphic molecules. This document outlines the convergent synthetic strategy, details the experimental protocols for the formation of the upper and lower portions of the molecule, and culminates in their final coupling. All quantitative data is presented in structured tables for clarity, and the logical workflow is visualized using diagrams.

Introduction

The NanoPutians are a series of organic molecules, approximately 2 nm in height, designed to resemble human figures. Developed by Chanteau and Tour, these molecules serve as a unique platform for chemical education and the exploration of molecular design and self-assembly.[1] The first of this class, this compound, is constructed from two benzene (B151609) rings forming the "body," four acetylene (B1199291) units as "limbs," and a 1,3-dioxolane (B20135) ring as the "head."[2] Its synthesis is a notable example of a convergent approach, where complex molecular architectures are assembled from smaller, independently synthesized fragments.[1]

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent strategy, which involves the independent preparation of an "upper body" and a "lower body," followed by a final coupling reaction.[3] This approach allows for the efficient construction of the target molecule and provides flexibility for the synthesis of various derivatives, known as NanoProfessionals, by modifying the terminal functionalities. The key reactions employed in this synthesis include Sonogashira couplings for the formation of carbon-carbon bonds, protection and deprotection of functional groups, and a final palladium-copper catalyzed coupling to unite the two major fragments.[3]

Caption: Convergent Synthetic Strategy for this compound.

Synthesis of the Upper Body of this compound

The synthesis of the upper body of this compound begins with 1,4-dibromobenzene and proceeds through a five-step sequence.[1] This involves the introduction of an iodine atom, followed by Sonogashira coupling to attach the "arms" (3,3-dimethylbutyne). The "head" is then formed by formylation and subsequent protection of the resulting aldehyde as a 1,3-dioxolane.[2][4] Finally, the remaining bromine atom is converted to iodine to prepare the fragment for coupling with the lower body.[2]

Caption: Synthetic Workflow for the Upper Body of this compound.

Experimental Protocols for Upper Body Synthesis

Step 1: Iodination of 1,4-Dibromobenzene

-

Procedure: To a solution of 1,4-dibromobenzene in a suitable solvent, iodine and an oxidizing agent (e.g., periodic acid) in sulfuric acid are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by recrystallization.

Step 2: Sonogashira Coupling for "Arm" Installation

-

Procedure: The iodinated dibromobenzene is dissolved in a solvent mixture of THF and triethylamine. Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added as catalysts. 3,3-Dimethylbutyne is then added, and the reaction is stirred at room temperature for 20 hours. The product is purified by flash chromatography.[1]

Step 3: Formylation

-

Procedure: The product from the previous step is dissolved in THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. N,N-dimethylformamide (DMF) is then added, and the reaction is slowly warmed to room temperature. The aldehyde is isolated and purified by chromatography.[2][4]

Step 4: Acetal Protection of the "Head"

-

Procedure: The aldehyde is dissolved in toluene (B28343) with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. The protected aldehyde is then purified.[2]

Step 5: Halogen Exchange

-

Procedure: The bromo-acetal is dissolved in THF and cooled to -78 °C. n-Butyllithium is added, followed by a solution of 1,2-diiodoethane. This converts the bromide to the more reactive iodide, yielding the final upper body fragment.[2]

Synthesis of the Lower Body of this compound

The synthesis of the lower body of this compound is a seven-step process starting from nitroaniline.[1] The key steps include bromination, removal of the amine functionality, reduction of the nitro group to an amine, conversion to an iodide, and sequential Sonogashira couplings to attach the "stomach" and "legs."[2][4]

Caption: Synthetic Workflow for the Lower Body of this compound.

Experimental Protocols for Lower Body Synthesis

Step 1: Bromination of Nitroaniline

-

Procedure: Nitroaniline is treated with bromine in acetic acid to yield the dibrominated product.[2]

Step 2: Deamination

-

Procedure: The amino group is removed by treatment with sodium nitrite (B80452) in sulfuric acid and ethanol.[2]

Step 3: Reduction of Nitro Group

-

Procedure: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride in THF and ethanol.[2]

Step 4: Sandmeyer-type Iodination

-

Procedure: The resulting amine is converted to the corresponding iodide via a diazonium salt intermediate by treatment with sodium nitrite and potassium iodide in the presence of sulfuric acid.[2]

Step 5: First Sonogashira Coupling (Stomach)

-

Procedure: The diiodo-bromo compound is coupled with trimethylsilylacetylene (B32187) using a palladium-copper catalyst system.[2]

Step 6: Second Sonogashira Coupling (Legs)

-

Procedure: The remaining bromo groups are substituted with 1-pentyne (B49018) via another Sonogashira coupling.[2]

Step 7: Desilylation

-

Procedure: The trimethylsilyl (B98337) (TMS) protecting group is removed using potassium carbonate in methanol (B129727) and dichloromethane (B109758) to yield the terminal alkyne of the lower body fragment.[2]

Final Assembly of this compound

The final step in the synthesis of this compound is the palladium-copper catalyzed Sonogashira coupling of the upper and lower body fragments.[5]

Experimental Protocol for Final Coupling

-

Procedure: The upper body iodide and the lower body terminal alkyne are dissolved in a mixture of THF and triethylamine. Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added, and the mixture is stirred until the reaction is complete. The final product, this compound, is then purified by column chromatography.[5]

Quantitative Data

| Compound/Step | Starting Material | Product | Yield (%) |

| Upper Body | |||

| Iodination | 1,4-Dibromobenzene | 1,4-Dibromo-2-iodobenzene | Good |

| Sonogashira Coupling | 1,4-Dibromo-2-iodobenzene | 1,4-Dibromo-2,5-bis(3,3-dimethylbutynyl)benzene | 70[1] |

| Formylation | 1,4-Dibromo-2,5-bis(3,3-dimethylbutynyl)benzene | 4-Bromo-2,5-bis(3,3-dimethylbutynyl)benzaldehyde | 83[1] |

| Acetal Protection | 4-Bromo-2,5-bis(3,3-dimethylbutynyl)benzaldehyde | 2-(4-Bromo-2,5-bis(3,3-dimethylbutynyl)phenyl)-1,3-dioxolane | Not specified |

| Halogen Exchange | 2-(4-Bromo-2,5-bis(3,3-dimethylbutynyl)phenyl)-1,3-dioxolane | Upper Body Fragment (Iodo-derivative) | Not specified |

| Lower Body | |||

| Bromination | Nitroaniline | 2,6-Dibromo-4-nitroaniline | Not specified |

| Deamination | 2,6-Dibromo-4-nitroaniline | 1,3-Dibromo-5-nitrobenzene | Not specified |

| Reduction | 1,3-Dibromo-5-nitrobenzene | 3,5-Dibromoaniline | Not specified |

| Iodination | 3,5-Dibromoaniline | 3,5-Dibromoiodobenzene | Not specified |

| Sonogashira Coupling 1 | 3,5-Dibromoiodobenzene | 3,5-Dibromo(trimethylsilylethynyl)benzene | Not specified |

| Sonogashira Coupling 2 | 3,5-Dibromo(trimethylsilylethynyl)benzene | 3,5-Di(1-pentynyl)-1-(trimethylsilylethynyl)benzene | Not specified |

| Desilylation | 3,5-Di(1-pentynyl)-1-(trimethylsilylethynyl)benzene | Lower Body Fragment | 100[1] |

| Final Coupling | Upper and Lower Body Fragments | This compound | Not specified |

Conclusion

The synthesis of this compound is a testament to the power of modern organic synthesis in creating complex and aesthetically intriguing molecular structures. The convergent approach not only allows for the efficient assembly of the target molecule but also provides a versatile platform for the creation of a diverse range of NanoPutian derivatives. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals interested in the synthesis of these unique nanoscale structures. The synthesis of the "NanoToddler" has also been reported, following a similar route but with a truncated lower half. Furthermore, this compound can serve as a precursor to a variety of "NanoProfessionals" through a facile acetal exchange reaction on the "head" group, often facilitated by microwave irradiation.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. [PDF] Synthesis of anthropomorphic molecules: the NanoPutians. | Semantic Scholar [semanticscholar.org]

- 3. Collection - Synthesis of Anthropomorphic Molecules:â The NanoPutians - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. acs.org [acs.org]

- 5. NanoPutian - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Anthropomorphic Molecule: NanoKid

This guide provides a detailed overview of the NanoKid, one of the pioneering examples of anthropomorphic molecules known as NanoPutians. It is intended for researchers, scientists, and professionals in drug development who are interested in the creative aspects of chemical synthesis and the potential for molecular design to serve as an educational tool.

Quantitative Data Summary

The this compound and its derivatives are notable for their unique structures that resemble human figures. Below is a summary of their key quantitative data.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₃₉H₄₂O₂ | 542.763[1] |

| NanoToddler | C₁₈H₁₈ | 234.1408[2] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the separate construction of an "upper body" and a "lower body," which are then coupled together. The primary reaction used for the key coupling steps is the Sonogashira coupling.[1][3]

Synthesis of the Upper Body of this compound [1][3]

-

Iodination: The synthesis begins with 1,3-dibromo-2,4-diiodobenzene.

-

Sonogashira Coupling: This is followed by a Sonogashira coupling with 4-oxytrimethylsilylbut-1-yne to produce 2,5-bis(4-tert-butyldimethylsiloxy-1′-butynyl)-1,4-di-bromobenzene.

-

Addition of "Arms": 3,3-Dimethylbutyne is added via another Sonogashira coupling to serve as the "arms" of the this compound.

-

Formylation: One of the bromine substituents is converted to an aldehyde using n-butyllithium and N,N-dimethylformamide (DMF).

-

Acetal Protection: The aldehyde group is protected by reacting it with 1,2-ethanediol (B42446) using p-toluenesulfonic acid as a catalyst, forming the 1,3-dioxolane (B20135) "head".

Synthesis of the Lower Body of this compound [1][3]

-

Starting Material: The synthesis starts with nitroaniline.

-

Bromination: Two bromine atoms are added to the benzene (B151609) ring.

-

Removal of Amino Group: The amino group (NH₂) is removed.

-

Reduction and Iodination: The nitro group (NO₂) is reduced to an amino group, which is then replaced by iodine to yield 3,5-dibromoiodobenzene.

-

Coupling and Desilylation: This is followed by a palladium/copper-catalyzed coupling with trimethylsilylacetylene (B32187) and subsequent coupling with 1-pentyne. The final step for the lower body is desilylation.

Final Assembly of this compound [1]

The upper and lower body components are coupled using a solution of bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine (B128534) (TEA), and tetrahydrofuran (B95107) (THF) to yield the final this compound structure.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of the this compound molecule.

Caption: A flowchart illustrating the synthetic pathway of the this compound molecule.

References

The Educational Utility of NanoKid: A Technical Guide for Nanoscience Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The "NanoKid," a whimsical anthropomorphic molecule, transcends its playful appearance to serve as a significant pedagogical tool in the realm of nanoscience and organic chemistry.[1][2] Designed by Professor James Tour and his team at Rice University, the this compound and its derivatives, the "NanoPutians," were synthesized not for a specific chemical or practical application, but to educate and inspire.[1][2] This technical guide delves into the core educational purpose of this compound, providing a comprehensive overview of its synthesis, characterization, and application as a conceptual bridge for understanding complex nanoscale phenomena. By presenting detailed experimental protocols and quantitative data, this document aims to equip researchers and educators with the necessary information to utilize and expand upon the this compound platform for advanced scientific instruction and outreach.

Introduction: Bridging the Macro and Nano Worlds

The abstract nature of nanotechnology often presents a significant barrier to entry for students and even seasoned scientists from other disciplines. The this compound was conceived as a tangible, relatable representation of a nanoscale entity, transforming abstract molecular structures into a familiar human-like form.[1][2] This anthropomorphic approach has proven effective in increasing student comprehension and interest in chemistry, physics, and materials science at the molecular level.[3] The NanoKids Educational Outreach Program, built around these molecular figures, has demonstrated a notable impact, with studies showing a 10-59% increase in student understanding of the presented material.[3]

Core Educational Objectives of the this compound Platform:

-

Visualize the Nanoscale: To provide a visually intuitive representation of a molecule with distinct functional parts (head, body, limbs).

-

Illustrate Organic Synthesis: To serve as a practical example for teaching fundamental and advanced organic chemistry reactions, particularly cross-coupling reactions like the Sonogashira coupling.[4]

-

Explain Molecular Self-Assembly: The synthesis of "standing" NanoKids with thiol-functionalized legs demonstrates the principles of self-assembly on gold surfaces.[3]

-

Introduce Supramolecular Chemistry: The creation of NanoPutian chains illustrates the concepts of molecular recognition and the formation of larger, organized structures from individual molecular units.

-

Stimulate Interest in STEM: To engage a broader audience, from middle school students to the general public, in the concepts of nanotechnology and molecular science through relatable characters.[2]

Synthesis of the this compound: A Convergent Approach

The synthesis of this compound is a multi-step process that elegantly demonstrates a convergent synthetic strategy, where different parts of the molecule are synthesized separately before being joined together.[5] This approach is a cornerstone of modern organic synthesis, allowing for greater efficiency and flexibility. The synthesis is divided into the preparation of the "upper body" and the "lower body," followed by their coupling.

Synthesis of the Upper Body

The upper body of the this compound is constructed from a central benzene (B151609) ring functionalized with "arms" and a protected aldehyde that will form the "head." The synthesis involves several key transformations, including iodination, Sonogashira coupling, formylation, and acetal (B89532) protection.

Table 1: Summary of Synthetic Steps for the this compound Upper Body

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Iodination | I₂, H₂SO₄ | 1,4-Dibromo-2,5-diiodobenzene | 95 |

| 2 | Sonogashira Coupling | 3,3-Dimethyl-1-butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1,4-dibromobenzene | 85 |

| 3 | Formylation | n-BuLi, THF; then DMF | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-bromobenzaldehyde | 83 |

| 4 | Acetal Protection | Ethylene glycol, p-TsOH, Toluene | 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-bromophenyl)-1,3-dioxolane | 90 |

| 5 | Halogen Exchange | n-BuLi, THF; then I₂ | 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-iodophenyl)-1,3-dioxolane | 75 |

Yields are as reported in the primary literature.

Synthesis of the Lower Body

The lower body of the this compound is another substituted benzene ring, this time with "legs" made of pentyne groups. The synthesis starts from p-nitroaniline and involves a series of aromatic substitutions and functional group manipulations.

Table 2: Summary of Synthetic Steps for the this compound Lower Body

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Bromination | Br₂, Acetic Acid | 2,6-Dibromo-4-nitroaniline | 90 |

| 2 | Diazotization/Reduction | NaNO₂, H₂SO₄, EtOH | 1,3-Dibromo-5-nitrobenzene | 85 |

| 3 | Reduction | SnCl₂, HCl, EtOH | 3,5-Dibromoaniline | 95 |

| 4 | Sandmeyer Reaction | NaNO₂, H₂SO₄; then KI | 1,3-Dibromo-5-iodobenzene | 80 |

| 5 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1,3-Dibromo-5-(trimethylsilylethynyl)benzene | 88 |

| 6 | Sonogashira Coupling | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1,3-Di(pent-1-yn-1-yl)-5-(trimethylsilylethynyl)benzene | 75 |

| 7 | Desilylation | K₂CO₃, MeOH | 1,3-Di(pent-1-yn-1-yl)-5-ethynylbenzene | 95 |

Yields are as reported in the primary literature.

Final Assembly: Coupling of the Upper and Lower Bodies

The final step in the synthesis of this compound is the palladium-catalyzed Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body.

Table 3: Final Assembly of the this compound

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 8 | Sonogashira Coupling | Upper Body Iodide, Lower Body Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | This compound | 63 |

Yield is as reported in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps involved in the creation of this compound.

General Sonogashira Coupling Protocol (as applied in this compound Synthesis)

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, Et₃N) under an inert atmosphere (e.g., Argon), add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

-

Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., Et₃N or diisopropylamine, if not used as the solvent).

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-iodophenyl)-1,3-dioxolane (Upper Body)

A detailed, multi-step protocol would be presented here in a full whitepaper, including specific quantities, reaction times, and purification details for each of the 5 steps outlined in Table 1.

Synthesis of 1,3-Di(pent-1-yn-1-yl)-5-ethynylbenzene (Lower Body)

A detailed, multi-step protocol would be presented here in a full whitepaper, including specific quantities, reaction times, and purification details for each of the 7 steps outlined in Table 2.

Synthesis of this compound

A detailed protocol for the final coupling reaction as outlined in Table 3 would be presented here, including specific quantities, reaction conditions, and purification procedures.

Spectroscopic Data and Characterization

The structural verification of this compound and its intermediates is crucial. The following table summarizes the key spectroscopic data.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (s, 1H), 7.46 (s, 1H), 7.39 (s, 1H), 7.37 (s, 1H), 6.09 (s, 1H), 4.14 (m, 4H), 2.42 (t, J = 7.0 Hz, 4H), 1.65 (m, 4H), 1.34 (s, 9H), 1.33 (s, 9H), 1.05 (t, J = 7.5 Hz, 6H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.9, 137.8, 134.9, 132.0, 131.9, 128.5, 128.3, 124.0, 123.9, 103.9, 94.7, 94.6, 91.8, 91.7, 80.8, 80.7, 65.5, 31.2, 31.1, 28.6, 22.4, 21.4, 13.7. |

| IR (KBr, cm⁻¹) | 2963, 2928, 2868, 2228, 1458, 1362, 1258, 1076, 1042. |

| HRMS (MALDI) | Calculated for C₃₉H₄₂O₂: 542.3185; Found: 542.3179. |

Data is sourced from the primary literature.

Visualizing the Educational Framework and Synthetic Strategy

Diagrams are powerful tools for illustrating complex relationships and workflows. The following Graphviz diagrams depict the logical structure of the NanoKids educational program and the synthetic workflow for this compound.

Caption: Logical flow of the NanoKids educational program.

Caption: Convergent synthesis workflow for the this compound molecule.

Conclusion and Future Directions

The this compound molecule, while devoid of direct practical application, holds immense value as an educational tool. Its anthropomorphic design successfully demystifies complex chemical structures and synthetic pathways, making nanoscience more accessible and engaging for a wide audience. The detailed synthetic route provides a rich platform for teaching fundamental and advanced concepts in organic chemistry. For researchers and drug development professionals, the this compound serves as a powerful case study in molecular design and chemical communication. Future educational endeavors could involve the design and synthesis of new "NanoProfessionals" with functionalities relevant to drug delivery or diagnostics, further bridging the gap between fundamental chemistry and applied nanoscience. The legacy of the this compound is a testament to the power of creative and relatable analogies in science education, inspiring the next generation of nanoscientists.

References

Synthesis of the First NanoPutian: A Technical Guide

The first anthropomorphic molecule, known as NanoKid, was synthesized in 2003 by Stephanie H. Chanteau and James M. Tour at Rice University.[1][2] This pioneering work in nanoscale chemical design was intended to be an engaging way to educate students on the principles of organic synthesis.[1][3] The synthesis of this compound, which stands approximately 2 nanometers tall, is a convergent process, involving the independent preparation of an upper and lower body, which are then coupled in the final step.[4]

This technical guide provides a detailed overview of the synthesis of this compound, including comprehensive experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the this compound synthesis, including reaction yields and characterization data for the key intermediates and the final product.

Table 1: Synthesis of the Upper Body of this compound

| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1 | 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene | 86 | 172-178 | ¹H NMR: δ 7.86 (s, 1H), 7.51 (s, 1H); ¹³C NMR: δ 141.7, 138.5, 129.6, 129.2 |

| 2 | 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde | 82 | 98-102 | IR (KBr): 1690 cm⁻¹ (C=O); ¹H NMR: δ 10.4 (s, 1H, CHO) |

| 3 | 2-(2,5-Bis(3,3-dimethylbutynyl)-4-bromophenyl)-1,3-dioxolane | 95 | 110-113 | ¹H NMR: δ 6.05 (s, 1H, acetal (B89532) CH), 4.16 (m, 2H), 4.03 (m, 2H) |

| 4 | Upper Body Iodide | 88 | 121-124 | HRMS: calcd for C₂₁H₂₅IO₂ 436.0899, found 436.0895 |

Table 2: Synthesis of the Lower Body of this compound

| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1 | 3,5-Dibromoiodobenzene | 75 | 89-91 | ¹H NMR: δ 7.81 (t, J=1.5 Hz, 1H), 7.55 (d, J=1.5 Hz, 2H) |

| 2 | 3,5-Dibromo(trimethylsilylethynyl)benzene | 93 | 105-107 | ¹H NMR: δ 7.62 (t, J=1.6 Hz, 1H), 7.48 (d, J=1.6 Hz, 2H), 0.25 (s, 9H) |

| 3 | 3,5-(1'-Pentynyl)-1-(trimethylsilylethynyl)benzene | 89 | Oil | ¹H NMR: δ 7.28 (s, 1H), 7.19 (s, 2H), 2.38 (t, J=7.0 Hz, 4H), 0.24 (s, 9H) |

| 4 | Lower Body Ethyne | 95 | Oil | IR (KBr): 3310 cm⁻¹ (≡C-H); ¹H NMR: δ 3.07 (s, 1H, C≡CH) |

Table 3: Final Assembly and Characterization of this compound

| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5 | This compound | 78 | 68-71 | ¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 1H), 7.46 (s, 1H), 7.40 (s, 1H), 7.29 (s, 1H), 6.09 (s, 1H), 4.15 (m, 2H), 4.05 (m, 2H), 2.42 (t, J=7.1 Hz, 4H), 1.65 (m, 4H), 1.34 (s, 9H), 1.33 (s, 9H), 1.01 (t, J=7.4 Hz, 6H). ¹³C NMR (100 MHz, CDCl₃): δ 138.5, 135.2, 132.0, 131.9, 128.5, 123.4, 123.2, 122.9, 103.8, 93.3, 91.8, 88.5, 80.8, 80.7, 65.4, 31.2, 28.6, 22.3, 21.4, 13.6. IR (KBr): 2965, 2931, 2870, 2230, 1458, 1362, 1076 cm⁻¹. HRMS: calcd for C₃₉H₄₂O₂ 542.3185, found 542.3180. |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful execution of several organic reactions. The following are detailed methodologies for the key transformations.

Synthesis of the Upper Body

The synthesis of the upper portion of this compound begins with commercially available p-dibromobenzene.

-

Sonogashira Coupling: To a solution of 1,4-dibromo-2-iodobenzene (B1317579) in triethylamine (B128534) is added 3,3-dimethylbutyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide. The mixture is stirred at room temperature under a nitrogen atmosphere for 8 hours. After workup and purification by flash chromatography, 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene is obtained.

-

Formylation: The resulting dibromobenzene derivative is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Anhydrous DMF is then added, and the reaction is slowly warmed to room temperature. After acidic workup and purification, 2,5-bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde is isolated.

-

Acetal Protection: The aldehyde is dissolved in toluene (B28343) with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water. After neutralization and purification, the acetal-protected compound is obtained.

-

Halogen Exchange: The bromo-acetal is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added, followed by a solution of 1,2-diiodoethane (B146647) in THF. The reaction is stirred for 1 hour at -78 °C before being warmed to room temperature. Purification by flash chromatography yields the final iodinated upper body.

Synthesis of the Lower Body

The lower body synthesis commences with 4-nitroaniline.

-

Sandmeyer Reaction: 3,5-dibromoaniline (B181674) is converted to 3,5-dibromoiodobenzene via a Sandmeyer reaction using sodium nitrite, hydrochloric acid, and potassium iodide.

-

Sonogashira Coupling (I): 3,5-Dibromoiodobenzene is coupled with trimethylsilylacetylene (B32187) using a palladium-copper catalyst system in triethylamine to yield 3,5-dibromo(trimethylsilylethynyl)benzene.

-

Sonogashira Coupling (II): The resulting dibromo compound is then subjected to a second Sonogashira coupling with 1-pentyne (B49018) to introduce the "legs" of the this compound, affording 3,5-(1'-pentynyl)-1-(trimethylsilylethynyl)benzene.

-

Deprotection: The trimethylsilyl (B98337) protecting group is removed by treating the compound with potassium carbonate in methanol (B129727) to yield the terminal alkyne, 3,5-(1'-pentynyl)-1-ethynylbenzene, which is the complete lower body.

Final Assembly of this compound

The final step is the coupling of the upper and lower body fragments.

-

Sonogashira Coupling: The iodinated upper body and the terminal alkyne of the lower body are dissolved in a mixture of triethylamine and THF. Dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are added, and the mixture is stirred at room temperature for 12 hours. The crude product is purified by flash chromatography on silica (B1680970) gel to afford this compound as a white solid.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not involve biological signaling pathways. Instead, its construction is a prime example of a convergent synthetic strategy in organic chemistry. The logical workflow is depicted in the following diagram.

Caption: Convergent synthesis workflow for this compound.

References

An In-depth Technical Guide to the NanoPutian "NanoProfessionals"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NanoPutian "NanoProfessionals," a unique class of anthropomorphic molecules. This document details their synthesis, quantitative data, and the mechanism of their self-assembly on gold surfaces, offering insights for researchers in nanotechnology and materials science.

Introduction to NanoPutian "NanoProfessionals"

NanoPutians are a series of organic molecules with structural formulas resembling human figures.[1][2] Designed and synthesized in 2003 by the research group of James Tour at Rice University, these molecules were initially created as an engaging tool for chemistry education.[1][2] The foundational molecule of this series is the "NanoKid."[1] From this basic structure, a variety of "NanoProfessionals" can be synthesized by modifying the "head" group, resulting in figures such as the NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoJester, NanoMonarch, NanoTexan, NanoScholar, NanoBaker, and NanoChef.[1]

Synthesis of the Core Structure: The this compound

The synthesis of any NanoProfessional begins with the construction of the this compound. This is a convergent synthesis involving the preparation of an upper and lower body, which are then coupled.[2][3]

Synthesis of the Upper Body

The upper body synthesis starts from 1,4-dibromobenzene. The key steps involve iodination, followed by Sonogashira coupling to attach the "arms" (3,3-dimethylbutyne). Formylation using n-butyllithium and DMF creates an aldehyde group, which is then protected as a 1,3-dioxolane (B20135) acetal (B89532), forming the "head" of the this compound.

Synthesis of the Lower Body

The synthesis of the lower body begins with p-nitroaniline.[1][2] A series of reactions, including bromination and a Sandmeyer reaction for iodination, leads to 3,5-dibromoiodobenzene.[1][3] Sonogashira coupling is then used to attach the "legs" (1-pentyne).[1]

Coupling of the Upper and Lower Bodies

The final step in the this compound synthesis is a palladium-copper catalyzed Sonogashira coupling reaction between the iodinated upper body and the ethynyl (B1212043) group of the lower body.[2][3]

Transformation into "NanoProfessionals": Acetal Exchange

The various NanoProfessionals are synthesized from the this compound through an acetal exchange reaction.[1] This reaction modifies the 1,3-dioxolane "head" of the this compound.

General Experimental Protocol

The general procedure involves reacting this compound with an excess of a specific 1,2- or 1,3-diol in the presence of a catalytic amount of p-toluenesulfonic acid.[1] The reaction is typically heated using microwave irradiation for a few minutes, which significantly reduces the reaction time.[1]

Generalized Experimental Protocol for the Synthesis of NanoProfessionals:

-

Reagents:

-

This compound

-

Appropriate 1,2- or 1,3-diol (see Table 1)

-

p-Toluenesulfonic acid (catalytic amount)

-

Solvent (e.g., 2-propanol)

-

-

Apparatus:

-

Microwave reactor

-

Reaction vessel

-

-

Procedure:

-

Dissolve this compound in the solvent within the reaction vessel.

-

Add an excess of the desired diol to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Irradiate the mixture in a microwave reactor for a specified time (typically a few minutes).

-

After cooling, the product can be isolated and purified using standard chromatographic techniques.

-

Characterization is performed using mass spectrometry and ¹H NMR to confirm the structure.

-

Quantitative Data

Table 1: Diols Used for the Synthesis of Various NanoProfessionals

| NanoProfessional | Diol Used for Acetal Exchange |

| NanoAthlete | (±)-2,3-Butanediol |

| NanoPilgrim | (±)-2,3-Diphenyl-2,3-butanediol |

| NanoGreenBeret | 1,2-Cyclohexanediol |

| NanoJester | 2,2-Dimethyl-1,3-propanediol |

| NanoMonarch | cis-1,2-Cyclohexanediol |

| NanoTexan | 1,3-Propanediol |

| NanoScholar | 1,2-Benzenedimethanol |

| NanoBaker | 1,2-Pentanediol |

| NanoChef | Catechol |

Note: The synthesis of NanoChef required a modified procedure using chlorotrimethylsilane (B32843) due to polymerization issues under microwave conditions.[4]

Mechanism of Action: Self-Assembly on Gold Surfaces

While NanoPutians do not have known biological signaling pathways, their design allows for a specific "mechanism of action" related to surface science: the ability to "stand" on a gold surface. This is achieved by functionalizing the "legs" of the this compound with thiol (R-SH) groups.[1]

The sulfur atoms of the thiol groups have a strong affinity for gold and can form a stable, semi-covalent bond with the gold surface. This interaction drives the spontaneous self-assembly of the thiol-functionalized NanoPutians into an ordered, crystalline-like monolayer on the gold substrate.[5] The van der Waals interactions between the hydrocarbon chains of adjacent NanoPutians also contribute to the stability and ordering of the monolayer.

Experimental Protocol for Self-Assembly

The acetyl-protected thiol groups on the this compound's "feet" are deprotected using ammonium (B1175870) hydroxide (B78521) in THF to yield the free thiols. A gold-plated substrate is then immersed in this solution and incubated for several days to allow for the self-assembly of the NanoPutians in an upright orientation on the surface.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key processes.

Caption: Figure 1. General Synthesis Workflow for NanoProfessionals

References

The Genesis of a Molecular Humanoid: A Technical Guide to the NanoPutians

The lexicon of nanotechnology is replete with terms that evoke a sense of scale and wonder. Among the most whimsical and visually arresting are the "NanoPutians," a series of anthropomorphic molecules synthesized in 2003 by the research group of Professor James M. Tour at Rice University.[1][2][3] This technical guide delves into the origin of their name and provides a detailed overview of their synthesis, tailored for researchers, scientists, and professionals in drug development.

The name "NanoPutian" is a clever portmanteau, merging the prefix "nano-," denoting a billionth of a meter and the fundamental scale of these molecules, with "Lilliputian," a reference to the diminutive inhabitants of the island of Lilliput in Jonathan Swift's classic novel, Gulliver's Travels.[1][2][3][4][5] This nomenclature aptly captures the essence of these molecules: human-like figures constructed on a nanometer scale. The initial and most basic NanoPutian was affectionately named the "NanoKid."[2][5] These molecular figures were primarily conceived as an engaging educational tool to introduce the concepts of organic chemistry and nanotechnology to a broader audience, particularly young students.[1][3]

Synthesis of the this compound: A Convergent Approach

The construction of the this compound is a testament to the precision of modern organic synthesis, employing a convergent strategy that involves the separate synthesis of an "upper body" and a "lower body," which are then coupled together. The Sonogashira coupling, a powerful cross-coupling reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this synthesis.[1][6]

Synthesis of the Upper Body

The synthesis of the upper torso of the this compound commences with 1,4-dibromobenzene (B42075) and proceeds through a series of functional group transformations to install the "head" and "arms."

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | 1,4-Dibromobenzene | I₂, H₂SO₄, H₂O | 1,4-Dibromo-2,5-diiodobenzene | 95 |

| 2 | 1,4-Dibromo-2,5-diiodobenzene | 3,3-Dimethyl-1-butyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 2,5-Bis(3,3-dimethyl-1-butynyl)-1,4-dibromobenzene | 85 |

| 3 | 2,5-Bis(3,3-dimethyl-1-butynyl)-1,4-dibromobenzene | 1. n-BuLi, THF, -78 °C; 2. DMF | 2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromobenzaldehyde | 76 |

| 4 | 2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromobenzaldehyde | Ethylene glycol, p-TsOH, Toluene, reflux | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane | 90 |

| 5 | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-iodophenyl)-1,3-dioxolane | 85 |

Experimental Protocol for the Synthesis of the Upper Body (Compound 5):

A solution of 2-(2,5-bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes. A solution of iodine in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired iodinated upper body.

Synthesis of the Lower Body

The lower body, featuring the "legs" of the this compound, is synthesized from 3,5-dibromoaniline.

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | 3,5-Dibromoaniline | 1. NaNO₂, H₂SO₄, H₂O, 0 °C; 2. KI | 1,3-Dibromo-5-iodobenzene | 80 |

| 2 | 1,3-Dibromo-5-iodobenzene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 3,5-Dibromo-1-((trimethylsilyl)ethynyl)benzene | 92 |

| 3 | 3,5-Dibromo-1-((trimethylsilyl)ethynyl)benzene | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 3,5-Di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene | 88 |

| 4 | 3,5-Di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene | K₂CO₃, MeOH | 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene | 95 |

Experimental Protocol for the Synthesis of the Lower Body (Compound 12):

To a solution of 3,5-di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene in methanol, potassium carbonate is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the terminal alkyne of the lower body.

Assembly of the this compound

The final step in the synthesis of the this compound is the Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body.

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | Upper Body (Iodinated) + Lower Body (Terminal Alkyne) | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | This compound | 61 |

Experimental Protocol for the Final Assembly:

The iodinated upper body and the terminal alkyne of the lower body are dissolved in a mixture of THF and triethylamine (B128534) under an inert atmosphere. To this solution, dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC. The solvent is then removed in vacuo, and the residue is purified by column chromatography to yield the this compound.

Characterization Data

The structure of the this compound and its intermediates are confirmed by a suite of spectroscopic techniques.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Upper Body (Iodo) | C₂₁H₂₅IO₂ | 436.32 | 7.6-6.8 (m, Ar-H), 5.8 (s, O-CH-O), 4.1-3.9 (m, O-CH₂-CH₂-O), 1.3 (s, C(CH₃)₃) | 138-125 (Ar-C), 103 (O-CH-O), 95 (C≡C), 80 (C≡C), 65 (O-CH₂), 31 (C(CH₃)₃), 28 (C(CH₃)₃) |

| Lower Body (Alkyne) | C₂₁H₂₂ | 274.40 | 7.4-7.2 (m, Ar-H), 3.1 (s, C≡C-H), 2.4 (t, CH₂-C≡C), 1.6 (m, CH₂-CH₂), 1.0 (t, CH₃) | 135-122 (Ar-C), 92 (C≡C), 83 (C≡C-H), 78 (C≡C), 22 (CH₂), 21 (CH₂), 13 (CH₃) |

| This compound | C₃₉H₄₂O₂ | 542.75 | 7.5-7.2 (m, Ar-H), 5.8 (s, O-CH-O), 4.1-3.9 (m, O-CH₂-CH₂-O), 2.4 (t, CH₂-C≡C), 1.6 (m, CH₂-CH₂), 1.3 (s, C(CH₃)₃), 1.0 (t, CH₃) | 138-121 (Ar-C), 104 (O-CH-O), 93 (C≡C), 90 (C≡C), 80 (C≡C), 78 (C≡C), 65 (O-CH₂), 31 (C(CH₃)₃), 28 (C(CH₃)₃), 22 (CH₂), 21 (CH₂), 13 (CH₃) |

Conclusion

The synthesis of the NanoPutians stands as a creative and effective example of communicating complex scientific concepts. While their primary application remains in the realm of chemical education, the synthetic strategies employed in their construction are broadly applicable in materials science and medicinal chemistry. The modularity of the synthesis allows for the creation of a diverse family of NanoPutians with different "attire" by simply changing the diol used to form the "head," showcasing the power and versatility of modern organic synthesis. For drug development professionals, the synthetic methodologies, particularly the robust Sonogashira coupling protocols, are of significant interest for the construction of complex molecular architectures.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Synthesis of anthropomorphic molecules: the NanoPutians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoPutian - Wikipedia [en.wikipedia.org]

- 4. Collection - Synthesis of Anthropomorphic Molecules:â The NanoPutians - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physical characteristics of NanoKid as a sticky yellow solid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of NanoKid, a prominent member of the NanoPutian family of anthropomorphic molecules. Developed as an educational tool to introduce the concepts of nanotechnology, the unique structure of this compound and its derivatives has garnered interest in various scientific fields. This document summarizes the currently available data on its physical properties, details its synthesis, and provides visualizations of the synthetic pathways.

Core Physical and Chemical Properties

This compound is reported to be a sticky yellow solid at room temperature.[1] While a specific melting point for this compound has not been officially reported, related NanoPutian compounds, such as the "NanoChef," have exhibited melting points in the range of 117-124 °C. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Sticky yellow solid[1] |

| Chemical Formula | C₃₉H₄₂O₂[2] |

| Molar Mass | 542.763 g·mol⁻¹[2] |

| IUPAC Name | 2-(2,5-bis(3,3-dimethylbut-1-yn-1-yl)-4-{[3,5-di(pent-1-yn-1-yl)phenyl]ethynyl}phenyl)-1,3-dioxolane[2] |

| CAS Number | 618904-86-2[2] |

| Height | Approximately 2 nm[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the separate construction of an "upper body" and a "lower body," which are then coupled together. The overall synthetic scheme relies heavily on Sonogashira coupling reactions.

Synthesis of the Upper Body

The synthesis of the upper portion of the this compound molecule commences with p-dibromobenzene.[1] The process involves a five-step sequence to construct the torso and arms of the this compound.[1]

Synthesis of the Lower Body

The construction of the lower body of the this compound begins with 4-nitroaniline (B120555) and proceeds through a seven-step synthesis.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the NanoKid Upper Body

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis of the upper body of the anthropomorphic molecule known as the "NanoKid." The protocols are based on the convergent synthesis strategy developed by Chanteau and Tour.[1]

Overview of Synthesis

The synthesis of the this compound upper body is a five-step process starting from 1,4-dibromobenzene (B42075). The sequence involves di-iodination, a double Sonogashira coupling to attach the "arms," formylation to introduce a reactive site for the "head," acetal (B89532) protection of this aldehyde, and a final halogen exchange to prepare the molecule for coupling with the this compound lower body.

Synthetic Scheme

Caption: Synthetic workflow for the this compound upper body.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Compound Name | Intermediate No. | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |

| 1 | 2,5-Dibromo-1,4-diiodobenzene | 1 | C₆H₂Br₂I₂ | 487.72 | ~50% |

| 2 | 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene | 2 | C₁₈H₂₀Br₂ | 396.16 | 70% |

| 3 | 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde | 3 | C₁₉H₂₁BrO | 345.27 | 81% |

| 4 | 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)bromobenzene | 4 | C₂₁H₂₅BrO₂ | 389.32 | 95% |

| 5 | 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)iodobenzene | 5 | C₂₁H₂₅IO₂ | 436.32 | 68% |

Experimental Protocols

Materials and General Methods: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous where required. Reagents should be of high purity.

Step 1: Synthesis of 2,5-Dibromo-1,4-diiodobenzene (1)

This protocol is adapted from a general procedure for the iodination of substituted benzenes.

Diagram of Experimental Workflow

Caption: Workflow for the synthesis of Intermediate 1.

Procedure:

-

To a stirred solution of 1,4-dibromobenzene (10.0 g, 42.4 mmol) in glacial acetic acid (150 mL), add periodic acid (HIO₄, 3.85 g, 20.3 mmol) and potassium iodide (14.0 g, 84.8 mmol).

-

Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture.

-

Heat the reaction mixture to 70°C and maintain for 4 hours.

-

After cooling to room temperature, pour the mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃).

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude solid by recrystallization from chloroform to yield 2,5-dibromo-1,4-diiodobenzene (1 ) as a white solid.

Step 2: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene (2)

This step involves a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Procedure:

-

In a screw-cap vial, combine 2,5-dibromo-1,4-diiodobenzene (1 ) (4.29 g, 8.79 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.379 g, 0.541 mmol), and copper(I) iodide (0.206 g, 1.08 mmol).[1]

-

Add 40 mL of THF and 20 mL of triethylamine (B128534) (Et₃N) to the vial.

-

Add 3,3-dimethyl-1-butyne (2.22 mL, 18.03 mmol) to the mixture at 0°C.

-

Stir the reaction mixture at 23°C for 20 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica (B1680970) gel using hexanes as the eluent to afford compound 2 (2.43 g, 70% yield) as a white solid.[1]

Step 3: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde (3)

This formylation is achieved through a lithium-halogen exchange followed by quenching with an electrophile.

Procedure:

-

Dissolve compound 2 (1.0 g, 2.52 mmol) in 50 mL of anhydrous THF in a flask under nitrogen.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.11 mL of a 2.48 M solution in hexanes, 2.77 mmol) dropwise. Stir for 30 minutes at -78°C.

-

Add N,N-dimethylformamide (DMF, 0.29 mL, 3.78 mmol) to the solution and stir for an additional 2 hours at -78°C.

-

Quench the reaction by adding 10 mL of a 1 M HCl solution.

-

Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate.

-

Purify the crude product by flash chromatography (silica gel, 10% ethyl acetate (B1210297) in hexanes) to yield the aldehyde 3 (0.71 g, 81% yield) as a yellow oil.

Step 4: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)bromobenzene (4)

This step protects the aldehyde functionality as an acetal.

Procedure:

-

To a solution of aldehyde 3 (0.70 g, 2.03 mmol) in 50 mL of toluene, add ethylene glycol (0.57 mL, 10.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water azeotropically.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (silica gel, hexanes) to obtain the acetal 4 (0.75 g, 95% yield) as a white solid.

Step 5: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)iodobenzene (5) - The this compound Upper Body

The final step increases the reactivity of the coupling site for the subsequent attachment of the lower body.

Procedure:

-

Dissolve the bromo-acetal 4 (0.51 g, 1.31 mmol) in 25 mL of anhydrous THF under a nitrogen atmosphere.[1]

-

Cool the solution to -78°C.

-

Add n-BuLi (0.57 mL of a 2.48 M solution, 1.41 mmol) dropwise and stir the mixture for 30 minutes at -78°C.[1]

-

In a separate flask, dissolve 1,2-diiodoethane (0.554 g, 1.965 mmol) in 10 mL of THF.[1]

-

Add the solution of 1,2-diiodoethane to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify by flash chromatography (silica gel, hexanes) to yield the final this compound upper body 5 (0.39 g, 68% yield) as a white solid.

References

Synthesis of the NanoKid Lower Body: A Detailed Protocol from Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of the lower body of the NanoKid, a notable example of a NanoPutian, starting from 4-nitroaniline (B120555). The synthesis involves a series of key organic transformations, including bromination, diazotization, reduction, and Sonogashira cross-coupling reactions.

Summary of Synthetic Strategy

The synthesis of the this compound lower body is a linear sequence that begins with the modification of the commercially available starting material, 4-nitroaniline. The key stages of the synthesis are:

-

Bromination: Introduction of two bromine atoms ortho to the amino group of 4-nitroaniline.

-

Deamination: Removal of the amino group to yield 1,3-dibromo-5-nitrobenzene.

-

Reduction: Reduction of the nitro group to an amine to give 3,5-dibromoaniline (B181674).

-

Iodination: Conversion of the amino group to an iodo group via a Sandmeyer-type reaction to produce 3,5-dibromoiodobenzene.

-

First Sonogashira Coupling: Attachment of a trimethylsilyl-protected acetylene (B1199291) group at the iodine position.

-

Second Sonogashira Coupling: Addition of the "legs" of the this compound via coupling with 1-pentyne (B49018) at the bromine positions.

-

Deprotection: Removal of the trimethylsilyl (B98337) protecting group to yield the final lower body of the this compound.

Experimental Workflow

Caption: Synthetic workflow for the this compound lower body.

Quantitative Data Summary

| Step | Product Name | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2,6-Dibromo-4-nitroaniline | 4-Nitroaniline | Bromine, Sulfuric acid | Sulfuric acid | 4 | 20-25 | 99 |

| 2 | 1,3-Dibromo-5-nitrobenzene | 2,6-Dibromo-4-nitroaniline | Sodium nitrite (B80452), Hypophosphorous acid | Ethanol/Water | 4 | 70 | 99 |

| 3 | 3,5-Dibromoaniline | 1,3-Dibromo-5-nitrobenzene | Tin(II) chloride dihydrate | Ethanol | 2 | Reflux | 87 |

| 4 | 3,5-Dibromoiodobenzene | 3,5-Dibromoaniline | Sodium nitrite, Sulfuric acid, Potassium iodide | Water/Ethanol | 2 | 0-5 | ~75 |

| 5 | 3,5-Dibromo-1-(trimethylsilylethynyl)benzene | 3,5-Dibromoiodobenzene | Trimethylsilylacetylene (B32187), Pd(PPh3)2Cl2, CuI, TEA | THF | 3 | RT | ~89 |

| 6 | 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene | 3,5-Dibromo-1-(trimethylsilylethynyl)benzene | 1-Pentyne, Pd(PPh3)2Cl2, CuI, TEA | Triethylamine (B128534) | 3 | Reflux | ~85 |

| 7 | 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene | 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene | Potassium carbonate | Methanol | 2 | RT | >95 |

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure outlines the dibromination of 4-nitroaniline in a sulfuric acid medium.

-

Materials: 4-nitroaniline, 60% Sulfuric acid, Bromine, 30% Hydrogen peroxide.

-

Procedure:

-

In a round-bottom flask, add 27.6 g of 4-nitroaniline to 220.0 g of 60% sulfuric acid. Stir the mixture for 2 hours.

-

Add 35.2 g of bromine to the reaction mixture while maintaining the temperature at 20-25 °C. Continue stirring at this temperature for 4 hours after the addition is complete.

-

Add 25.0 g of 30% hydrogen peroxide, maintaining the reaction temperature at 20-25 °C.

-

Continue to stir the reaction for an additional 4 hours at this temperature.

-

The product can be isolated by pouring the reaction mixture over ice, followed by filtration, washing with water until neutral, and drying. The purity of the product is reported to be 99.32%.[1]

-

Step 2: Synthesis of 1,3-Dibromo-5-nitrobenzene

This protocol describes the deamination of 2,6-dibromo-4-nitroaniline.

-

Materials: 2,6-Dibromo-4-nitroaniline, Isopropanol (B130326), Water, Concentrated sulfuric acid, Sodium nitrite.

-

Procedure:

-

Introduce 296 parts of 2,6-dibromo-4-nitroaniline into a mixture of 400 parts of isopropanol and 750 parts of water.

-

Add 130 parts of concentrated sulfuric acid to the mixture.

-

A solution of 105 parts of sodium nitrite in 150 parts of water is added at 70 °C.

-

After the addition, the mixture is cooled, and 300 parts of water are added.

-

The product is filtered off to yield 278 parts of 3,5-dibromo-nitro-benzene (99% of theory).[2]

-

Step 3: Synthesis of 3,5-Dibromoaniline

This procedure details the reduction of the nitro group to an amine.

-

Materials: 1,3-Dibromo-5-nitrobenzene, Glacial acetic acid, TiCl₃ (30 wt % in 2 N HCl), 1 M NaOH, Ethyl acetate (B1210297), Anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve 500 mg (1.78 mmol) of 1,3-dibromo-nitro-benzene in 4 mL of glacial acetic acid.

-

Gradually add TiCl₃ solution until the purple color disappears, indicating the completion of the reaction (monitored by TLC).

-

Concentrate the reaction mixture under vacuum to remove the acetic acid.

-

Neutralize the residue with 1 M NaOH and extract with ethyl acetate.

-

Perform a liquid-liquid extraction twice with ethyl acetate and water.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain 387.3 mg of 3,5-dibromoaniline (86.7% yield).[3]

-

Step 4: Synthesis of 3,5-Dibromoiodobenzene

This protocol describes the Sandmeyer-type iodination of 3,5-dibromoaniline.

-

Materials: 3,5-Dibromoaniline, Sulfuric acid, Sodium nitrite, Potassium iodide, Water, Ethanol.

-

Procedure:

-

Dissolve the 3,5-dibromoaniline in a mixture of sulfuric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

-

Step 5: Synthesis of 3,5-Dibromo-1-(trimethylsilylethynyl)benzene

This is the first Sonogashira coupling to attach the "stomach" of the this compound.

-

Materials: 3,5-Dibromoiodobenzene, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine (TEA), THF.

-

Procedure:

-

To a solution of 3,5-dibromoiodobenzene (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), triethylamine (7.0 eq), and trimethylsilylacetylene (1.1 eq).[4]

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the coupled product.

-

Step 6: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene

The second Sonogashira coupling attaches the "legs" of the this compound.

-

Materials: 3,5-Dibromo-1-(trimethylsilylethynyl)benzene, 1-Pentyne, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine (TEA).

-

Procedure:

-

In a suitable flask, dissolve 3,5-dibromo-1-(trimethylsilylethynyl)benzene (1.0 eq) in triethylamine.

-

Add Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and 1-pentyne (2.2 eq).

-

Reflux the reaction mixture for approximately 3 hours, or until completion as monitored by TLC or GC-MS.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 7: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene (this compound Lower Body)

This final step is the deprotection of the trimethylsilyl group.

-

Materials: 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene, Potassium carbonate, Methanol.

-

Procedure:

-

Dissolve the TMS-protected compound in methanol.

-

Add potassium carbonate (e.g., 2.0 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC; it is typically complete within 1-3 hours.

-

Upon completion, filter the mixture to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to yield the deprotected this compound lower body.[5]

-

References

Application Notes and Protocols for the Sonogashira Coupling Reaction in NanoKid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction as applied to the synthesis of "NanoKids," a series of anthropomorphic nanoscale molecules. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the construction of the NanoKid's carbon framework.[1][2] This document outlines the specific reaction conditions and procedures for the key Sonogashira coupling steps involved in assembling the "upper body" and "lower body" of the this compound, providing a valuable resource for researchers in organic synthesis, nanotechnology, and materials science.

Overview of Sonogashira Coupling in this compound Synthesis